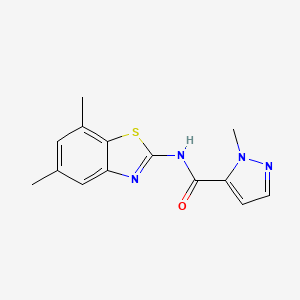![molecular formula C18H24N4O4S B6530301 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 1019097-28-9](/img/structure/B6530301.png)
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide, also known as N-Morpholine-4-sulfonylbenzamide (NMBS), is a novel, small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. NMBS has been shown to inhibit DHODH activity in vitro and in vivo, as well as to inhibit the growth of cancer cells in culture.
Applications De Recherche Scientifique
NMBS has been studied as a potential therapeutic agent for the treatment of cancer, autoimmune diseases, and other inflammatory conditions. In vitro studies have demonstrated that NMBS is a potent inhibitor of DHODH activity, which is involved in the de novo biosynthesis of pyrimidines. In addition, NMBS has been shown to inhibit the growth of cancer cells in culture. NMBS has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Mécanisme D'action
NMBS is thought to exert its inhibitory effects on DHODH and COX-2 by binding to the active sites of these enzymes. This binding inhibits the enzymes’ ability to catalyze the conversion of their respective substrates into products. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
NMBS has been shown to inhibit the activity of DHODH and COX-2 in vitro and in vivo. By blocking the activity of these enzymes, NMBS is able to inhibit the growth of cancer cells and reduce inflammation. In addition, NMBS has been shown to reduce the production of inflammatory mediators such as prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
NMBS is a novel, small molecule inhibitor of DHODH and COX-2, making it a promising target for the development of therapeutic agents. NMBS is relatively easy to synthesize and can be purified using simple chromatographic techniques. However, due to its small size, NMBS is not as potent as some other inhibitors of DHODH and COX-2.
Orientations Futures
Despite its small size, NMBS has been shown to be a potent inhibitor of DHODH and COX-2 in vitro and in vivo. Future studies should focus on further optimizing NMBS as an inhibitor of these enzymes. Additionally, further research should be conducted to explore the potential therapeutic applications of NMBS, such as its use in the treatment of cancer, autoimmune diseases, and other inflammatory conditions. Additionally, NMBS should be further studied for its potential as a drug delivery system. Finally, NMBS should be further studied for its potential interactions with other molecules and its effects on other biochemical pathways.
Méthodes De Synthèse
NMBS can be synthesized using a three-step procedure. In the first step, morpholine-4-sulfonyl chloride is reacted with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl chloride to form N-morpholine-4-sulfonylbenzamide. In the second step, the reaction mixture is heated to 80°C and stirred for 2 hours to complete the reaction. In the final step, the product is purified by column chromatography.
Propriétés
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13(2)22-17(12-14(3)20-22)19-18(23)15-4-6-16(7-5-15)27(24,25)21-8-10-26-11-9-21/h4-7,12-13H,8-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYMUBYLHYVNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)
![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530300.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)
![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)